
Methyl 2-(4-methoxyphenyl)oxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-2-(4-Methoxyphenyl)oxazol-4-carboxylat ist eine heterocyclische Verbindung, die zur Oxazol-Familie gehört. Oxazole sind fünfgliedrige Ringe, die ein Sauerstoff- und ein Stickstoffatom enthalten. Diese Verbindung ist in der medizinischen Chemie von großem Interesse aufgrund ihres Potenzials für biologische Aktivitäten und Anwendungen in verschiedenen wissenschaftlichen Bereichen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-2-(4-Methoxyphenyl)oxazol-4-carboxylat beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen. Eine gängige Methode umfasst die Reaktion von 4-Methoxybenzoylchlorid mit Glycinmethylester in Gegenwart einer Base, gefolgt von einer Cyclisierung zur Bildung des Oxazolrings . Die Reaktionsbedingungen beinhalten häufig die Verwendung von Lösungsmitteln wie Dimethylformamid und Katalysatoren wie Triethylamin .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung können ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Verwendung von kontinuierlichen Durchflussreaktoren und die Optimierung der Reaktionsbedingungen können die Ausbeute und Reinheit verbessern. Die Skalierbarkeit des Syntheseprozesses ist für industrielle Anwendungen entscheidend .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-2-(4-Methoxyphenyl)oxazol-4-carboxylat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxazolderivate zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Oxazolderivate führen.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am aromatischen Ring und am Oxazol-Molekülteil.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen . Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und die Verwendung geeigneter Lösungsmittel .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Oxazol-4-Carbonsäuren ergeben, während die Reduktion Oxazol-4-Carboxylate produzieren kann .
Wissenschaftliche Forschungsanwendungen
Methyl-2-(4-Methoxyphenyl)oxazol-4-carboxylat hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Biologie: Die Verbindung wird auf ihr Potenzial für antimikrobielle und krebshemmende Eigenschaften untersucht.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften verwendet.
Wirkmechanismus
Der Wirkmechanismus von Methyl-2-(4-Methoxyphenyl)oxazol-4-carboxylat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu ihren biologischen Wirkungen führt. Detaillierte Studien zu seiner Bindungsaffinität und Wechselwirkung mit biologischen Makromolekülen sind unerlässlich, um seinen Mechanismus zu verstehen .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-methoxyphenyl)oxazole-4-carboxylate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 2-(4-methoxyphenyl)oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its mechanism .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methyl-5-(4-Methoxyphenyl)isoxazol-4-carboxylat: Ähnlich in der Struktur, aber mit einem Isoxazolring anstelle eines Oxazolrings.
Methyl-2-(4-Hydroxyphenyl)oxazol-4-carboxylat: Ähnlich, aber mit einer Hydroxylgruppe anstelle einer Methoxygruppe.
Einzigartigkeit
Methyl-2-(4-Methoxyphenyl)oxazol-4-carboxylat ist einzigartig aufgrund seines spezifischen Substitutionsschemas, das ihm unterschiedliche chemische und biologische Eigenschaften verleiht. Seine Methoxygruppe verbessert seine Löslichkeit und Reaktivität im Vergleich zu ähnlichen Verbindungen .
Eigenschaften
CAS-Nummer |
154405-98-8 |
|---|---|
Molekularformel |
C12H11NO4 |
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
methyl 2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-15-9-5-3-8(4-6-9)11-13-10(7-17-11)12(14)16-2/h3-7H,1-2H3 |
InChI-Schlüssel |
DFKBJKUJIGHDGT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC(=CO2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


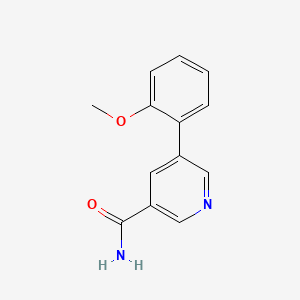
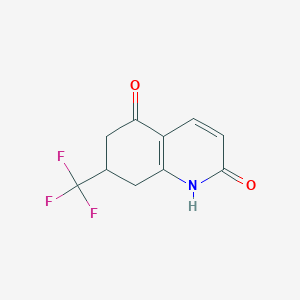
![2-(5-Nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11876368.png)

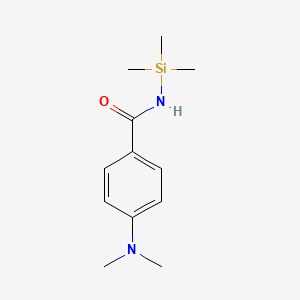

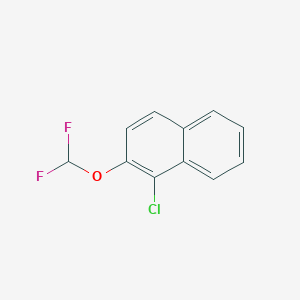
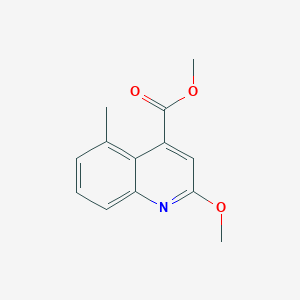

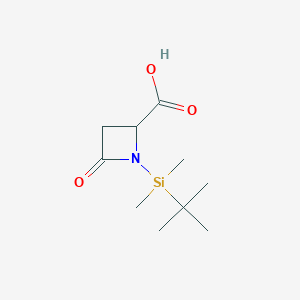

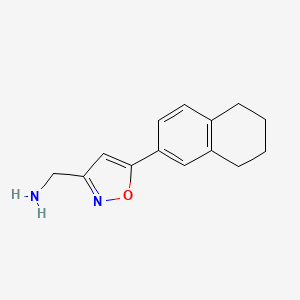
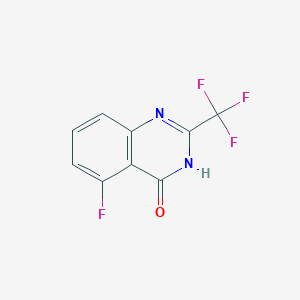
![Tert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11876429.png)
